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molecular formula C8H12N2O2 B1661988 Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate CAS No. 5744-40-1

Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

Cat. No. B1661988
M. Wt: 168.19 g/mol
InChI Key: ZYSGPOXVDOROJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04214090

Procedure details

Ethyl acetopyruvate (Organic Syntheses, Coll. Vol. I, 1944, p. 238) (31.6 g) was dissolved in ethanol (100 ml) and treated with methyl hydrazine (12 g) in portions. The mixture was then refluxed gently for 1 hr, whereupon most of the ethanol was removed in vacuo. The residue was poured into 5% NaCl solution and the product extracted with chloroform (3×100 ml). The combined extracts were washed with water, dried and the solvent evaporated. The residue was then distilled in vacuo. 1,3-dimethyl-5-ethoxycarbonylpyrazole (14.5 g 43%) was obtained as a colourless oil, b.p.25 118°-121° C. (A mixture of the two isomers (1.5 g), followed by pure 1,5-dimethyl-3-ethoxycarbonylpyrazole (10.5 g, 31%), b.p.25 178°-180° C., was obtained on continued distillation).
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
methyl hydrazine
Quantity
12 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([C:6]([CH2:8][C:9]([CH3:11])=O)=O)=[O:5].[CH3:12][NH:13][NH2:14]>C(O)C>[CH3:12][N:13]1[C:6]([C:4]([O:3][CH2:2][CH3:1])=[O:5])=[CH:8][C:9]([CH3:11])=[N:14]1

Inputs

Step One
Name
Quantity
31.6 g
Type
reactant
Smiles
CCOC(=O)C(=O)CC(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
methyl hydrazine
Quantity
12 g
Type
reactant
Smiles
CNN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed gently for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
whereupon most of the ethanol was removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was poured into 5% NaCl solution
EXTRACTION
Type
EXTRACTION
Details
the product extracted with chloroform (3×100 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was then distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C=C1C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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